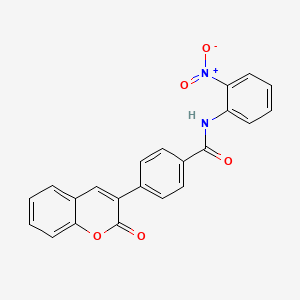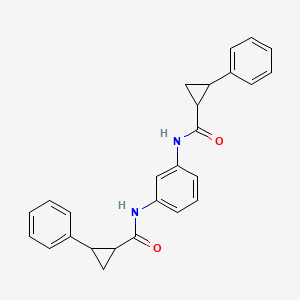
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide, also known as NNBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. NNBC is a yellow crystalline powder with a molecular weight of 401.36 g/mol.
Mecanismo De Acción
The mechanism of action of N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood. However, it is believed that N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and microbial infection.
Biochemical and Physiological Effects:
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been found to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has several advantages as a research tool. It is readily available, relatively inexpensive, and has a high purity level. However, N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has some limitations as well. It is highly toxic and must be handled with care. It also has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide. One potential direction is the development of N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide-based drugs for the treatment of various diseases such as cancer and microbial infections. Another potential direction is the use of N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide as a plant growth regulator and pesticide in agriculture. Further research is also needed to elucidate the mechanism of action of N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide and to explore its potential applications in industry.
Métodos De Síntesis
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide can be synthesized by the reaction of 2-nitrobenzoyl chloride with 4-(2-oxo-2H-chromen-3-yl)benzamide in the presence of a suitable base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide by the addition of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been found to have potential as a novel antibiotic agent against drug-resistant bacteria.
In agriculture, N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to have potential as a plant growth regulator. It has been shown to promote the growth of various crops such as wheat, rice, and maize. N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been found to have potential as a pesticide against various pests such as aphids, spider mites, and whiteflies.
In industry, N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to have potential as a fluorescent probe for the detection of various metal ions such as copper, mercury, and lead. It has also been found to have potential as a material for the fabrication of organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
N-(2-nitrophenyl)-4-(2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5/c25-21(23-18-6-2-3-7-19(18)24(27)28)15-11-9-14(10-12-15)17-13-16-5-1-4-8-20(16)29-22(17)26/h1-13H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APULGSSWYVQQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-nitrophenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5975276.png)

![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5975288.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5975298.png)
![(2,6-dichlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5975299.png)
![1-(4-{[3-(hydroxymethyl)-3-(3-methoxybenzyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5975304.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5975306.png)
![N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5975323.png)
![2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975336.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5975339.png)
![5-({4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)-2-methoxypyrimidine](/img/structure/B5975349.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B5975357.png)

![N-{2-oxo-2-[4-oxo-2-(2-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]ethyl}urea](/img/structure/B5975371.png)